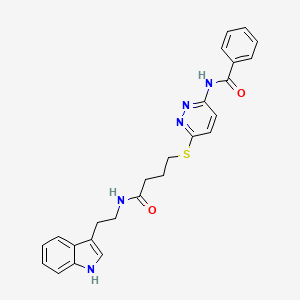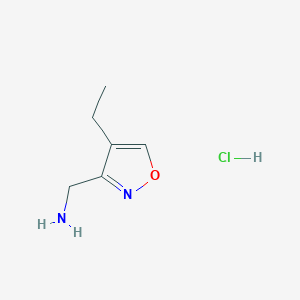![molecular formula C26H29N3O2 B2934747 Naphthalen-1-yl(4-(pyridin-4-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705842-00-7](/img/structure/B2934747.png)
Naphthalen-1-yl(4-(pyridin-4-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Naphthalen-1-yl(4-(pyridin-4-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone” is a complex organic compound. It contains a naphthalene moiety, a pyridine ring, and a bipiperidine structure, which are all fused together. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the naphthalene moiety could be introduced via a Friedel-Crafts acylation or alkylation. The pyridine ring could be formed via a Chichibabin pyridine synthesis. The bipiperidine structure could be introduced via a reductive amination .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The naphthalene and pyridine rings are aromatic, meaning they have a cyclic, planar structure with conjugated pi bonds. The bipiperidine structure would add additional complexity, as it contains two piperidine rings linked by a single bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability and potentially its fluorescence properties. The bipiperidine moiety could influence its solubility and boiling/melting points .Applications De Recherche Scientifique
Chemosensors for Transition Metal Ions
Naphthalene derivatives have been synthesized and characterized for their molecular recognition abilities toward transition metal ions, showing remarkable selectivity towards Cu2+ ions. This selectivity is observed in methanol or methanol–water mixtures, accompanied by a color change from orange to intense blue, indicating potential applications as chemosensors (Prajkta Gosavi-Mirkute et al., 2017).
Mushroom Tyrosinase Inhibition
Bi-pyridine compounds related to the compound of interest have been synthesized and examined for their inhibitory activity against mushroom tyrosinase, a key enzyme in the melanin biosynthesis pathway. These compounds were found to be potent uncompetitive inhibitors, suggesting potential applications in fields requiring tyrosinase inhibition (F. Karbassi et al., 2004).
Anticancer Evaluation
Naphthalene derivatives have been synthesized and evaluated for their anticancer activity. The synthesis involved reactions with different nucleophile agents, leading to the creation of compounds with potential anticancer properties. Some of these newly synthesized compounds were evaluated as anticancer agents, highlighting the versatility of naphthalene derivatives in medicinal chemistry (R. S. Gouhar & Eman M. Raafat, 2015).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to target theSerine/threonine-protein kinase Sgk1 . This protein plays a crucial role in regulating ion transport and cell survival.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein, potentially altering its function and leading to changes in cellular processes .
Biochemical Pathways
Given its potential interaction with serine/threonine-protein kinase sgk1, it may influence pathways related toion transport and cell survival .
Result of Action
Based on its potential target, it may influencecell survival and ion transport processes .
Orientations Futures
The future research directions for this compound would likely depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or conducting preclinical and clinical trials .
Propriétés
IUPAC Name |
naphthalen-1-yl-[4-(4-pyridin-4-yloxypiperidin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c30-26(25-7-3-5-20-4-1-2-6-24(20)25)29-16-10-21(11-17-29)28-18-12-23(13-19-28)31-22-8-14-27-15-9-22/h1-9,14-15,21,23H,10-13,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQPTQGGGBCTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=NC=C3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(Naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4'-bipiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)


![2-(9'-Bromo-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2934674.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B2934676.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2934679.png)
![3-[[(E)-2-cyano-3-[3-ethoxy-4-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2934680.png)
![1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2934683.png)

![N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2934687.png)